N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide
説明
特性
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S/c1-14-8-9-16(23)21-20(14)26-22(30-21)27(12-15-5-4-10-25-11-15)19(28)13-29-18-7-3-2-6-17(18)24/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNAJVMFQZDNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Substituent Variations on the Benzothiazole Core
Key Compounds :
Lower steric hindrance but reduced activity due to lack of electron-withdrawing groups (e.g., Cl, F).
N-[6-(6-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (): Features a sulfonylamino-pyridinyl substituent on the benzothiazole. The sulfonyl group enhances solubility but may reduce membrane permeability compared to the target compound’s fluorophenoxy group.
Impact : Chloro and methyl groups at positions 7 and 4 (target compound) improve metabolic stability and target affinity over unsubstituted benzothiazoles .
Acetamide Side Chain Modifications
Key Compounds :
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Replaces fluorophenoxy with an indolinone-isoxazole system. Reported activity: 5.797 (unspecified units, likely IC50 or binding affinity).
2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide (): Substitutes fluorophenoxy with a chloro-fluoro-phenyl group. Structural rigidity from the thiazole ring may limit conformational flexibility compared to the target compound.
Impact: The 2-fluorophenoxy group in the target compound balances lipophilicity and polarity, optimizing interactions with hydrophobic pockets and hydrogen-bond acceptors .
Pyridine-Based Substituents
Key Compounds :
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-2-(methylamino)-N-(prop-2-yn-1-yl)acetamide (): Uses a pyrazolyl-pyridine system instead of benzothiazole. The propargyl group introduces alkyne reactivity but may reduce metabolic stability.
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (): Replaces pyridinylmethyl with a methylpiperazine group.
Impact : The N-[(pyridin-3-yl)methyl] group in the target compound improves both solubility and target engagement through dual hydrophobic and polar interactions .
Activity Data Comparison
Note: Activity values are likely IC50 (µM) or similar metrics. Lower values indicate higher potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
